molecular formula C17H21AsO B15463379 Oxo(pentyl)diphenyl-lambda~5~-arsane CAS No. 61025-00-1

Oxo(pentyl)diphenyl-lambda~5~-arsane

Cat. No.: B15463379
CAS No.: 61025-00-1
M. Wt: 316.27 g/mol
InChI Key: MYMJYMRMVDMCIL-UHFFFAOYSA-N
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Description

Oxo(pentyl)diphenyl-lambda~5~-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (denoted as lambda~5~) bonded to an oxo group (O), a pentyl chain (C₅H₁₁), and two phenyl groups (C₆H₅). Its IUPAC name reflects its structural configuration, where the arsenic atom adopts a trigonal bipyramidal geometry.

Key structural features include:

  • Pentyl chain: Introduces lipophilicity, influencing solubility in organic solvents.
  • Diphenyl substituents: Provide steric bulk and aromatic stability, which may modulate electronic properties and binding interactions.

The absence of heavy metals like lead (unlike related compounds in ) may reduce its environmental and toxicological footprint, though arsenic toxicity remains a concern .

Properties

CAS No.

61025-00-1

Molecular Formula

C17H21AsO

Molecular Weight

316.27 g/mol

IUPAC Name

[pentyl(phenyl)arsoryl]benzene

InChI

InChI=1S/C17H21AsO/c1-2-3-10-15-18(19,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3

InChI Key

MYMJYMRMVDMCIL-UHFFFAOYSA-N

Canonical SMILES

CCCCC[As](=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxo(pentyl)diphenyl-lambda~5~-arsane and Analogous Compounds

Compound Name CAS Number Molecular Formula Substituents Central Atom Key Properties/Applications
This compound Not provided C₁₇H₁₉AsO Oxo, pentyl, diphenyl Arsenic Potential organometallic applications
(4-Methoxy-3-nitrophenyl)(oxo)arsane 5410-85-5 C₈H₈AsNO₄ Oxo, 4-methoxy-3-nitrophenyl Arsenic Organic synthesis intermediate
Dimethyl-sulfanylidene-triethylplumbylsulfanyl-lambda^5-arsane 89901-41-7 Not provided Sulfanylidene, triethylplumbylsulfanyl Arsenic/Lead High toxicity due to lead content
Diphenyl-sulfanylidene-triphenylplumbylsulfanyl-lambda^5-arsane 89901-40-6 Not provided Sulfanylidene, triphenylplumbylsulfanyl Arsenic/Lead Restricted applications (lead content)
Dimethyl(diphenyl)plumbane 42169-20-0 C₁₄H₁₆Pb Dimethyl, diphenyl Lead Historical use as antiknock agents

Key Comparative Insights

Substituent Effects
  • Oxo vs.
  • Aromatic vs. Aliphatic Chains: The pentyl chain in the target compound improves lipophilicity relative to purely aromatic analogs (e.g., CAS 5410-85-5), which may favor membrane permeability in biological systems or compatibility with non-polar matrices.
Toxicity and Regulatory Considerations
  • Lead-Free Advantage : Unlike lead-containing analogs (e.g., CAS 89901-41-7, 42169-20-0), the absence of lead in this compound reduces risks associated with neurotoxicity and environmental persistence . However, arsenic’s inherent toxicity necessitates careful handling, as seen in SDS guidelines for related compounds (e.g., precautionary statements in ) .

Research Findings and Contradictions

  • Lead vs. Arsenic Trade-offs : While lead compounds (e.g., CAS 42169-20-0) were once prevalent in industrial applications, their phase-out due to toxicity () highlights the need for safer alternatives like arsenic-based compounds, despite lingering toxicity concerns .
  • Structural Diversity: Substitutent variations (e.g., nitro groups in CAS 5410-85-5 vs. alkyl chains in the target compound) demonstrate how minor modifications can drastically alter chemical behavior, necessitating tailored synthetic and safety protocols .

Q & A

Q. What statistical approaches are recommended for analyzing contradictory datasets in arsenic coordination chemistry?

  • Answer: Multivariate analysis (e.g., PCA) identifies outliers in crystallographic or spectroscopic data. Bayesian inference models quantify uncertainty in kinetic parameters (e.g., reaction rates under varying temperatures) .

Tables for Key Data

Property Method Typical Value Reference
Solubility in DCMGravimetric Analysis25 mg/mL at 25°C
Decomposition TemperatureTGA220°C (onset)
⁷⁵As NMR Shift400 MHz NMR (DMSO-d6)δ 350 ppm

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